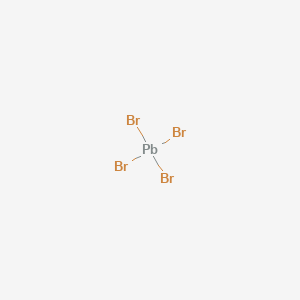
Tetrabromoplumbane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabromoplumbane, also known as lead(II) bromide, is an inorganic compound with the chemical formula PbBr₂. It is a white powder that is produced in the burning of typical leaded gasolines. This compound has a molar mass of 367.01 g/mol and is known for its low solubility in water .
Méthodes De Préparation
Tetrabromoplumbane can be synthesized through various methods:
Analyse Des Réactions Chimiques
Tetrabromoplumbane undergoes several types of chemical reactions:
Oxidation and Reduction: During electrolysis, lead bromide can be decomposed into lead metal and bromine gas.
Substitution Reactions: this compound can react with other halide salts to form different lead halides.
Common Reagents and Conditions: Electrolysis of molten lead bromide requires high temperatures to keep the compound in a molten state, allowing ions to move freely and conduct electricity.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of lead bromide primarily involves its ionic properties. In electrolysis, lead bromide dissociates into lead and bromide ions. The lead ions migrate to the cathode, where they gain electrons to form lead metal, while bromide ions migrate to the anode, where they lose electrons to form bromine gas . This process highlights the compound’s ability to undergo redox reactions, which are fundamental to its various applications.
Comparaison Avec Des Composés Similaires
Tetrabromoplumbane can be compared with other lead halides and similar compounds:
Lead Chloride (PbCl₂): Like lead bromide, lead chloride is also poorly soluble in water and has similar applications in the chemical industry.
Lead Iodide (PbI₂): Lead iodide is another lead halide with distinct properties, such as its bright yellow color and higher solubility in hot water compared to lead bromide.
Tin Bromide (SnBr₂): Tin bromide is a similar compound that is often studied alongside lead bromide in the context of perovskite materials for optoelectronic applications.
This compound’s unique properties, such as its low solubility and ability to undergo redox reactions, make it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
13701-91-2 |
|---|---|
Formule moléculaire |
Br4Pb |
Poids moléculaire |
527 g/mol |
Nom IUPAC |
tetrabromoplumbane |
InChI |
InChI=1S/4BrH.Pb/h4*1H;/q;;;;+4/p-4 |
Clé InChI |
HBRQLWCXJABKBQ-UHFFFAOYSA-J |
SMILES |
Br[Pb](Br)(Br)Br |
SMILES canonique |
Br[Pb](Br)(Br)Br |
Key on ui other cas no. |
13701-91-2 |
Synonymes |
PbBr4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















